molecular formula C17H14ClFN4OS B2621114 N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1286718-42-0

N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2621114
CAS No.: 1286718-42-0
M. Wt: 376.83
InChI Key: SXSUMZVYLNSMOI-UHFFFAOYSA-N
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Description

N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.

    Substitution Reactions: The thiadiazole ring is then subjected to substitution reactions with 2-chloro-5-fluoroaniline and m-toluidine to introduce the desired substituents.

    Acetylation: The final step involves acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as an antimicrobial, antifungal, or anticancer agent.

    Agriculture: The compound could be explored for its potential as a pesticide or herbicide.

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:

  • N-(2-chlorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide
  • N-(2-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide

These compounds may share similar biological activities but differ in their specific substituents, which can affect their potency, selectivity, and overall properties.

Properties

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4OS/c1-10-3-2-4-12(7-10)20-17-23-22-16(25-17)9-15(24)21-14-8-11(19)5-6-13(14)18/h2-8H,9H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSUMZVYLNSMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(S2)CC(=O)NC3=C(C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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